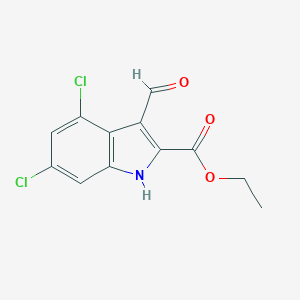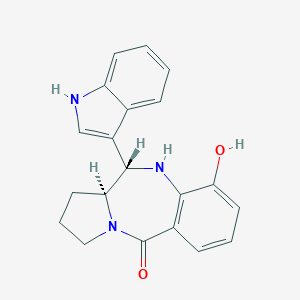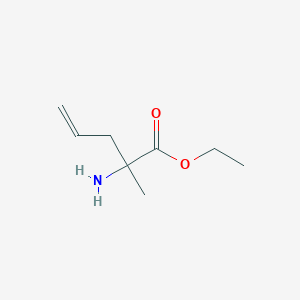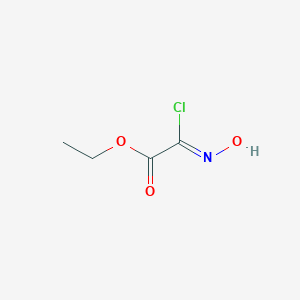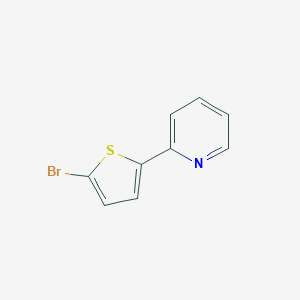
2-(5-Bromo-2-thienyl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thienopyridine derivatives, including “2-(5-Bromo-2-thienyl)pyridine,” often involves regioselective bromination and cross-coupling reactions. Lucas et al. (2015) describe a method for the regioselective bromination of thieno[2,3-b]pyridine, achieving selectivity toward the 4-position with an 87% isolated yield. This method demonstrates the compound's utility as a precursor in drug discovery research (Lucas, Moore, Donald, & Hawkins, 2015).
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives is characterized by a planar thieno[2,3-b]pyridine moiety. Armas et al. (2003) reported the crystallography of a related compound, showcasing the stability of the structure through intermolecular and intramolecular hydrogen bonds (Armas, Peeters, Blaton, Ranter, Navarro, Salfrán Solano, Reyes, & Rodríguez, 2003).
Chemical Reactions and Properties
Thienopyridines, including “2-(5-Bromo-2-thienyl)pyridine,” undergo various chemical reactions that enable the synthesis of complex organic compounds. For example, reactions with pyridinethione derivatives have been used to synthesize a variety of thienyl[2,3-b]pyridine derivatives, showcasing the versatility of thienopyridines in organic synthesis (Attaby, 1997).
Wissenschaftliche Forschungsanwendungen
-
General Use
- Scientific Field : Chemistry
- Application Summary : “2-(5-Bromo-2-thienyl)pyridine” is a chemical compound used in scientific research, particularly in chemistry . It has a molecular formula of C9H6BrNS and a molecular weight of 240.12 g/mol .
- Methods of Application : This compound is typically used as a reagent in various chemical reactions .
- Results or Outcomes : The specific results or outcomes would depend on the particular reaction or experiment in which this compound is used .
-
Synthesis of Thiophene Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Thiophene-based analogs, including “2-(5-Bromo-2-thienyl)pyridine”, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application : Various substrates undergo heterocyclization for the synthesis of thiophene derivatives .
- Results or Outcomes : Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Formation of C−N Bond
- Scientific Field : Organic Chemistry
- Application Summary : “2-(5-Bromo-2-thienyl)pyridine” can be used as a building block in the formation of C−N bond by various cross-coupling reactions .
- Methods of Application : This compound can react in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
- Results or Outcomes : The specific results or outcomes would depend on the particular reaction or experiment in which this compound is used .
-
Synthesis of 2′-Pyridyldifluoroacetate
- Scientific Field : Organic Chemistry
- Application Summary : “2-(5-Bromo-2-thienyl)pyridine” can be used as a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
- Methods of Application : This compound can react with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
- Results or Outcomes : The specific results or outcomes would depend on the particular reaction or experiment in which this compound is used .
-
Pharmacological Activities
- Scientific Field : Pharmacology
- Application Summary : Thieno[2,3-b]pyridine derivatives, including “2-(5-Bromo-2-thienyl)pyridine”, have broad pharmacological activities .
- Methods of Application : These compounds can be used in the development of drugs with various pharmacological effects .
- Results or Outcomes : Thieno[2,3-b]pyridine derivatives exhibit many pharmacological properties such as anticancer, antiviral, anti-inflammatory, antimicrobial, antidiabetic, antihypertensive, and osteogenic activities, in addition to treatment of CNS disorders .
- Formation of C−N Bond
- Scientific Field : Organic Chemistry
- Application Summary : “2-(5-Bromo-2-thienyl)pyridine” can be used as a building block in the formation of C−N bond by various cross-coupling reactions .
- Methods of Application : This compound can react in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
- Results or Outcomes : The specific results or outcomes would depend on the particular reaction or experiment in which this compound is used .
Safety And Hazards
2-(5-Bromo-2-thienyl)pyridine is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is harmful if swallowed, in contact with skin, or if inhaled, and it may cause respiratory irritation .
Zukünftige Richtungen
The future directions of 2-(5-Bromo-2-thienyl)pyridine research could involve its potential use as a chiral dopant for liquid crystals . Additionally, its role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) could be explored .
Eigenschaften
IUPAC Name |
2-(5-bromothiophen-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNKWLQVFAYRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353033 | |
| Record name | 2-(5-bromo-2-thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-thienyl)pyridine | |
CAS RN |
123784-07-6 | |
| Record name | 2-(5-bromo-2-thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123784-07-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

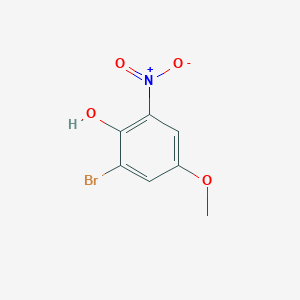
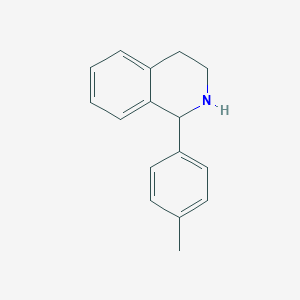
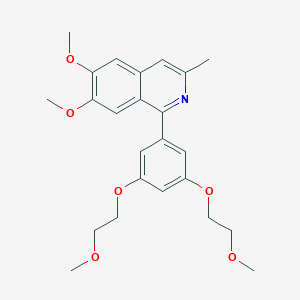
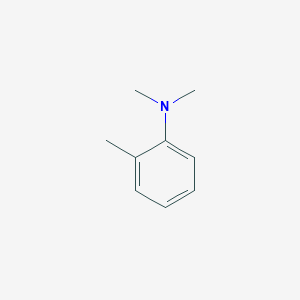
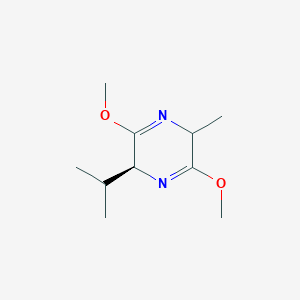
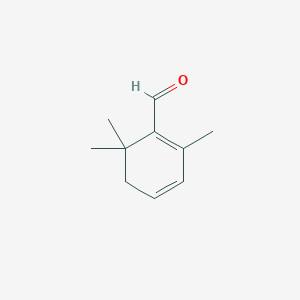
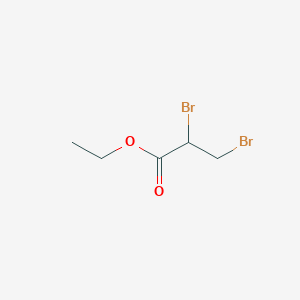
![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)
